molecular formula C8H5BrCl2F2O B8444745 1-(2,2-Difluoroethoxy)-2,4-dichloro-6-bromobenzene

1-(2,2-Difluoroethoxy)-2,4-dichloro-6-bromobenzene

Cat. No. B8444745
M. Wt: 305.93 g/mol
InChI Key: QWWHIMPRCAVRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Difluoroethoxy)-2,4-dichloro-6-bromobenzene is a useful research compound. Its molecular formula is C8H5BrCl2F2O and its molecular weight is 305.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,2-Difluoroethoxy)-2,4-dichloro-6-bromobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2-Difluoroethoxy)-2,4-dichloro-6-bromobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H5BrCl2F2O

Molecular Weight

305.93 g/mol

IUPAC Name

1-bromo-3,5-dichloro-2-(2,2-difluoroethoxy)benzene

InChI

InChI=1S/C8H5BrCl2F2O/c9-5-1-4(10)2-6(11)8(5)14-3-7(12)13/h1-2,7H,3H2

InChI Key

QWWHIMPRCAVRAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCC(F)F)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-4,6-dichloro-phenol (14.6 g, 60.3 mmol, Step A compound) in DMF (10 ml) were added K2CO3 (16.53 g, 120.6 mmol) and methanesulfonic acid 2,2-difluoro-ethyl ester (10.7 g, 66.4 mmol, Step B compound) and the mixture was heated to reflux for 16 h. The DMF was then evaporated in vacuo and the resulting residue was dissolved in EtOAc (300 ml). This solution was washed two times with water, with brine, dried with Na2SO4 and evaporated. The remaining crude product was purified by chromatography (silica gel; hexane) and the title compound was obtained as white solid (14.5 g, 79%). MS: m/z=304 [M]+.
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
16.53 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
79%

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-4,6-dichloro-phenol (14.6 g, 60.3 mmol) (intermediate B-1 [A]) in DMF (10 ml) were added K2CO3 (16.53 g, 120.6 mmol) and methanesulfonic acid 2,2-difluoro-ethyl ester (10.7 g, 66.4 mmol) (intermediate B-1 [B]) and the mixture was heated to reflux for 16 h. The DMF was then evaporated in vacuo and the resulting residue was dissolved in EtOAc (300 ml). This solution was washed two times with water, with brine, dried with Na2SO4 and evaporated. The remaining crude product was purified by chromatography (silica gel; hexane) and the title compound (14.5 g, 79%) was obtained as white solid. MS: 304 (M+, 1Br).
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
16.53 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
79%

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